N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide
Description
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide is a synthetic small molecule characterized by an indoline core substituted with a cyclopentanecarbonyl group at the 1-position and a sulfonamide-linked 3-fluoro-4-methoxyphenyl moiety at the 6-position. The cyclopentane ring enhances lipophilicity, which may influence membrane permeability, while the sulfonamide group provides hydrogen-bonding capacity for target engagement. The fluorine and methoxy substituents on the phenyl ring are common pharmacophores known to modulate electronic properties and metabolic stability .
Properties
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-3-fluoro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4S/c1-28-20-9-8-17(13-18(20)22)29(26,27)23-16-7-6-14-10-11-24(19(14)12-16)21(25)15-4-2-3-5-15/h6-9,12-13,15,23H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXYDYANIPOALN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the initial preparation of the indolin-6-yl derivative, followed by the introduction of the cyclopentanecarbonyl group. The final step involves the sulfonation of the 3-fluoro-4-methoxybenzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly on the benzene ring, where the fluorine and methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for further biological studies.
Medicine: Due to its unique structure, it is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues in Autophagy Inhibition
The most directly comparable compound is 5-Bromo-1-(cyclopropanecarbonyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)indoline-6-sulfonamide (Compound 11) from . Both share an indoline-sulfonamide scaffold but differ in key substituents:
- Cyclopentanecarbonyl vs. Cyclopropanecarbonyl : The larger cyclopentane ring in the target compound likely increases lipophilicity compared to the strained cyclopropane ring in Compound 11. This may enhance tissue penetration but reduce aqueous solubility.
- Fluorine and Methoxy vs.
- Bromine Substitution : Compound 11’s bromine at the 5-position may sterically hinder interactions or alter electronic properties compared to the unsubstituted indoline in the target compound.
Comparison with Pesticide Sulfonamides and Benzamides
lists compounds like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and inabenfide (N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide). While these are agrochemicals, their structural motifs offer insights:
- Fluorine and Methoxy in Drug Design : The 3-fluoro-4-methoxy group in the target compound mirrors fluorine’s role in pesticides like flutolanil, where it enhances resistance to enzymatic degradation. Methoxy groups, as seen in inabenfide, often improve binding through hydrophobic interactions .
- Sulfonamide vs.
Biological Activity
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a bromodomain inhibitor. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.
1. Chemical Structure and Synthesis
The compound features a complex structure characterized by an indoline core linked to a cyclopentanecarbonyl group and a sulfonamide moiety. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications to achieve the desired pharmacophore.
2. Biological Activity
2.1 Mechanism of Action
This compound acts primarily as a bromodomain inhibitor. Bromodomains are protein interaction modules that recognize acetylated lysine residues on histones and other proteins, playing crucial roles in gene regulation. By inhibiting these interactions, the compound can potentially modulate gene expression involved in various diseases, including cancer.
2.2 Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays demonstrated significant growth inhibition against the MCF-7 breast cancer cell line. The compound exhibited an IC50 value that suggests strong cytotoxic activity, comparable to standard chemotherapeutic agents.
3.1 Case Studies
A notable study focused on the anti-cancer properties of similar compounds within its class. The results indicated that derivatives with structural similarities to this compound displayed effective inhibition of VEGFR2 kinase activity, which is crucial for tumor angiogenesis.
| Compound Code | VEGFR2 IC50 (μM) |
|---|---|
| 2a | 0.0741 |
| 2b | 0.0593 |
| 2c | 0.0528 |
| Sorafenib | 0.0643 |
This table highlights the comparative potency of various compounds against VEGFR2, illustrating the potential of this compound as a lead candidate for further development.
3.2 Inflammatory Activity
In addition to its anti-cancer properties, the compound has also been assessed for anti-inflammatory activity. Preliminary findings suggest that it may stabilize cell membranes and inhibit hemolysis in red blood cells under hypotonic conditions, indicating potential therapeutic applications beyond oncology.
4. Conclusion
This compound represents a promising candidate in the field of medicinal chemistry, particularly for its role as a bromodomain inhibitor with cytotoxic and anti-inflammatory properties. Ongoing research is necessary to fully elucidate its mechanisms of action and therapeutic potential across various disease models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
